molecular formula C19H22N2O2S3 B3311097 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 946241-18-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311097
CAS No.: 946241-18-5
M. Wt: 406.6 g/mol
InChI Key: WKUPSVGIEPZPQD-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a sophisticated synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates two privileged scaffolds: a thiazole ring and a thiophene moiety. The thiazole ring is a well-documented pharmacophore in medicinal chemistry, present in more than 18 FDA-approved drugs, and is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The integration of the thiophene group further modulates the compound's electronic properties and lipophilicity, which can significantly influence its binding affinity and pharmacokinetic profile. This combination makes the compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators where the thioether linkage and acetamide functionality can serve as key binding elements. The product is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities in drug discovery programs.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S3/c22-16(17-7-4-10-24-17)13-26-19-21-15(12-25-19)11-18(23)20-9-8-14-5-2-1-3-6-14/h4-5,7,10,12H,1-3,6,8-9,11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUPSVGIEPZPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexenyl group, a thiophenyl moiety, and a thiazole ring. Its molecular formula is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 327.4 g/mol. The structural formula can be represented as follows:

N 2 cyclohex 1 en 1 yl ethyl 2 2 2 oxo 2 thiophen 2 yl ethyl thio thiazol 4 yl acetamide\text{N 2 cyclohex 1 en 1 yl ethyl 2 2 2 oxo 2 thiophen 2 yl ethyl thio thiazol 4 yl acetamide}

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing thiophene and thiazole rings have shown promising results in inhibiting reactive oxygen species (ROS). A study demonstrated that certain thiazole derivatives had an IC50 value of approximately 28.23 µg/mL against the ABTS radical, suggesting strong antioxidant potential that could be relevant for this compound as well .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Compounds with thiazole and thiophene groups are often investigated for their ability to modulate inflammatory pathways. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiazole ring is particularly noteworthy as it is associated with various anticancer mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or cell growth.
  • Covalent Binding : Similar compounds have shown the ability to form covalent bonds with target proteins, which could enhance their efficacy as therapeutic agents.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

CompoundActivityIC50 ValueReference
Ethyl 4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohexeneAntioxidant28.23 µg/mL
Thiazole Derivative AAnti-inflammatoryNot specified
Thiazole Derivative BAnticancer (apoptosis induction)Not specified

These findings suggest that this compound could exhibit similar beneficial effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Core Thiazole Modifications
  • Thiophene vs. Aryl/Chloro Substituents: The target compound’s thiophene-thioether group (C16H14N2OS2 framework) contrasts with analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), where a dichlorophenyl group enhances steric bulk and electron-withdrawing effects. The thiophene in the target may improve π-π stacking interactions in biological systems compared to chlorinated aromatics . Quinazolinone-thioacetamides () incorporate sulfamoylphenyl and substituted aryl groups, which introduce hydrogen-bonding capabilities absent in the target’s cyclohexenylethyl chain .
Acetamide Side Chain Variations
  • Cyclohexenylethyl vs. Aryl Groups: The cyclohexenylethyl group in the target compound increases lipophilicity compared to simpler aryl acetamides (e.g., N-phenyl or N-(4-methoxyphenyl) derivatives in ). This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Melting Points and Solubility
  • High-Melting Analogues: Quinazolinone derivatives () exhibit melting points >250°C due to hydrogen-bonding networks (e.g., Compound 15: 315.5°C). The target’s cyclohexenylethyl group may lower melting points (estimated 150–200°C) by reducing crystallinity .
  • Lipophilicity : The cyclohexene and thiophene groups likely increase logP values compared to polar analogues like N-(4-methoxyphenyl)-2-thioxoacetamide (), which has a methoxy group enhancing solubility .
Antimicrobial and Cytotoxic Potential
  • Thiazolidinones () show moderate antimicrobial activity, attributed to the thiazole core’s ability to disrupt bacterial membranes. The target’s thiophene-thioether moiety may enhance activity against Gram-negative strains .
  • Quinazolinone-thioacetamides () demonstrate cytotoxicity via topoisomerase inhibition. The target’s lack of a sulfamoyl group (cf. ) may reduce DNA-targeting efficacy but improve selectivity .
  • Triazole-naphthalene hybrids () exhibit antifungal activity, suggesting the target’s cyclohexene group could modulate similar pathways .

Q & A

(Basic) What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by sequential acylation and thioether bond formation. Key steps include:

  • Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF, optimized at 80–100°C for 6–12 hours .
  • Thioether Coupling : Reaction of thiol intermediates with 2-oxo-2-(thiophen-2-yl)ethyl bromide using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Acylation : Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclohexenylethyl amine and thiazole-acetic acid derivative in DMF at room temperature for 24 hours .
    Critical Parameters :
  • Solvent polarity (e.g., DMF for acylation vs. DCM for thioether formation).
  • Temperature control to prevent epimerization or thioether oxidation.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

(Basic) Which spectroscopic and chromatographic techniques are prioritized for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexenyl CH₂ groups at δ 1.2–2.4 ppm, thiophene aromatic protons at δ 6.8–7.4 ppm) and confirms thiazole C-S bonds (C-2 at δ 165–170 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolves ambiguities in thioether and acetamide connectivity .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 461.12) and fragments (e.g., cleavage at the thioether bond) .
  • HPLC :
    • Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .

(Advanced) How should researchers resolve contradictions between in vitro bioactivity and computational predictions?

Answer:
Discrepancies often arise from assay conditions or target flexibility. Mitigation strategies include:

  • Orthogonal Assays :
    • Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .
    • Use cellular thermal shift assays (CETSA) to verify target engagement in live cells .
  • Structural Analysis :
    • Compare X-ray co-crystallography data (if available) with docking poses to identify steric clashes or solvation effects .
    • Adjust computational models (e.g., include explicit water molecules in molecular dynamics simulations) .
  • Metabolite Screening :
    • LC-MS/MS to rule out off-target interactions from metabolic byproducts (e.g., oxidized thiophene derivatives) .

(Advanced) What computational strategies elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like cyclooxygenase-2 (COX-2) or MAP kinases. Focus on thiazole-thioether interactions with catalytic cysteine residues .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) and identify key hydrogen bonds (e.g., acetamide NH with Glu520 in COX-2) .
  • QSAR Modeling :
    • Develop 3D-QSAR models (e.g., CoMFA) using bioactivity data from analogs to optimize substituents (e.g., thiophene vs. furan) for potency .

(Basic) What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene and thioether moieties .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC over 72 hours .
  • Moisture Control : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the acetamide group .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Core Modifications :
    • Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) or alternate heterocycles (e.g., oxazole) to probe electronic effects .
  • Side Chain Variations :
    • Replace cyclohexenylethyl with bicyclic (e.g., norbornene) or linear alkyl chains to assess steric tolerance .
  • Bioisosteric Replacement :
    • Substitute the thioether with sulfoxide/sulfone groups to modulate redox activity and pharmacokinetics .
  • Data Collection :
    • Test analogs in parallel assays (e.g., IC₅₀ in enzymatic and cell-based models) to decouple target specificity from cytotoxicity .

(Advanced) What experimental approaches validate the compound’s pharmacokinetic properties?

Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic half-life .
    • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • In Vivo PK :
    • Conduct single-dose studies in rodents (IV/PO routes) to calculate AUC, Cmax, and clearance rates .
  • Plasma Protein Binding :
    • Use ultrafiltration-LC-MS to measure free fraction (% unbound) for dose adjustment .

(Basic) How should researchers troubleshoot low yields in the final acylation step?

Answer:

  • Catalyst Optimization :
    • Switch from EDC/HOBt to DCC/DMAP for sterically hindered amines .
  • Solvent Screening :
    • Test polar aprotic solvents (e.g., DMF vs. THF) to improve carbodiimide activation .
  • Reaction Monitoring :
    • Use TLC (EtOAc/hexane 3:7) or in situ IR to track amine consumption (disappearance of N-H stretch at ~3300 cm⁻¹) .
  • Byproduct Removal :
    • Add scavengers (e.g., polymer-bound isocyanate) to trap excess activated ester intermediates .

(Advanced) What strategies mitigate off-target effects in cellular assays?

Answer:

  • Proteome-Wide Profiling :
    • Use affinity pulldown with biotinylated probes and quantitative MS (SILAC) to identify non-target binders .
  • CRISPR Knockout :
    • Generate isogenic cell lines lacking the putative target (e.g., COX-2 KO) to confirm on-target cytotoxicity .
  • Dose-Response Analysis :
    • Compare IC₅₀ values across cell types (e.g., cancer vs. primary) to assess selectivity windows (>10-fold preferred) .

(Advanced) How can researchers address discrepancies in thermal stability data across studies?

Answer:

  • Standardized Protocols :
    • Use DSC (differential scanning calorimetry) with uniform heating rates (10°C/min) and sample prep (lyophilized vs. crystalline) .
  • Degradation Pathway Mapping :
    • Perform accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolytic (e.g., thioether cleavage) vs. oxidative degradation .
  • Excipient Screening :
    • Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to stabilize the thiophene moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

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